![molecular formula C14H17N5O2 B2635112 6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 904373-20-2](/img/structure/B2635112.png)
6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI string:InChI=1S/C14H17N5O2/c1-5-6-7-18-9(2)8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h5-6,8H,7H2,1-4H3/b6-5+
. Physical And Chemical Properties Analysis
This compound is likely to have properties similar to other imidazole compounds, which are generally white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Purine Analogs and Derivatives
Research has demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors for purine analogs, through reactions involving base-catalyzed cyclization and further reactions to yield various disubstituted-6-carbamoyl-1,2-dihydropurines and carbamoylpurines. Such synthetic routes offer a foundation for developing compounds with potential pharmacological activities (Alves, Proença, & Booth, 1994).
Antiviral and Antihypertensive Activity Studies
Another study focused on the synthesis of 7,8-polymethylenepurine derivatives from condensation reactions, leading to precursors for 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines. These compounds were investigated for their antiviral and antihypertensive activities, highlighting the compound's role in creating bioactive molecules (Nilov et al., 1995).
Novel Spiro and Imidazoline Derivatives
The reaction of 1-substituted 3-aminoquinoline-2,4-diones with isothiocyanates revealed an easy pathway to generate novel 2-thioxo-1′H-spiro[imidazoline-5,3′-indole]-2,2′-diones. This research illustrates the compound's utility in synthesizing unique structures, which could have implications in drug discovery and development (Klásek et al., 2009).
Metal-Catalyzed Carbocyclization Reactions
A study employing a rhodium N-heterocyclic carbene complex showcased the first example of a rhodium NHC-catalyzed [m + n + o] carbocyclization, utilizing the compound in diastereoselective metal-catalyzed [4 + 2 + 2] carbocyclization reactions. This highlights the compound's role in advanced synthetic chemistry applications, including the synthesis of complex molecular architectures (Evans et al., 2005).
Hepatoprotective Activity of Purine Derivatives
The synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds from cyclic ketene aminal through tandem addition-cyclization reactions was reported. Some of these compounds were screened for hepatoprotective activity, with one showing effectiveness, indicating potential therapeutic applications (Ram et al., 2002).
properties
IUPAC Name |
6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-5-6-7-18-9(2)8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h5-6,8H,7H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKGARPKYVVTST-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 7585811 |
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